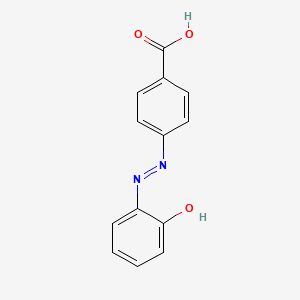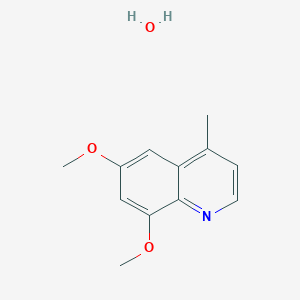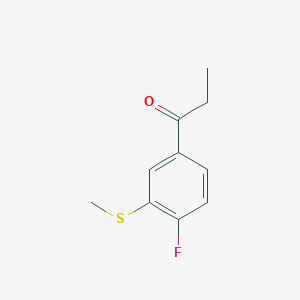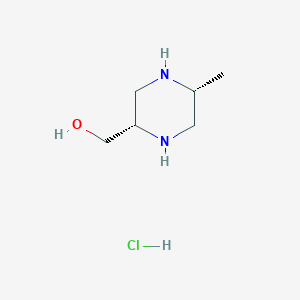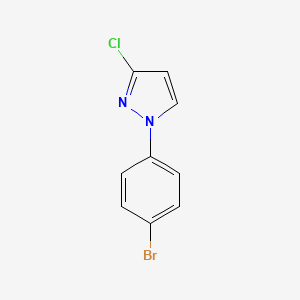
1-(4-Bromophenyl)-3-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one in the presence of a base can yield the desired pyrazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial production methods may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace the bromine atom with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the formation of pyrazole N-oxides, while reduction can lead to the removal of halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways involved can vary and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-iodo-1H-pyrazole: The iodine atom in this compound can participate in different types of reactions compared to chlorine, such as iodination and coupling reactions.
1-(4-Bromophenyl)-3-nitro-1H-pyrazole: The nitro group introduces additional reactivity, allowing for further functionalization through reduction or substitution reactions.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-chloropyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI Key |
RPYQLBDUXWQKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



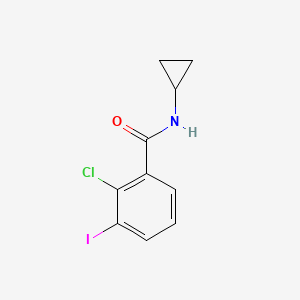
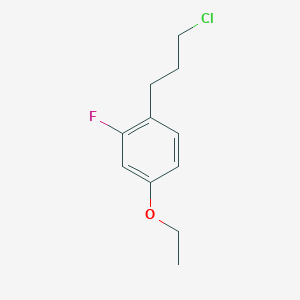
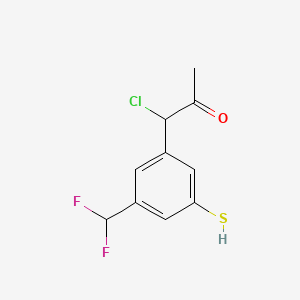
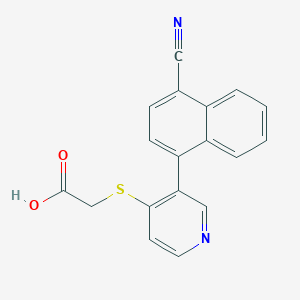
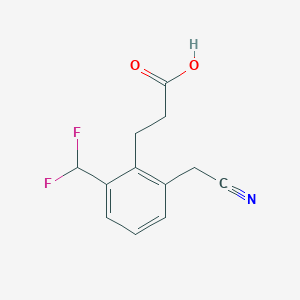

![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

